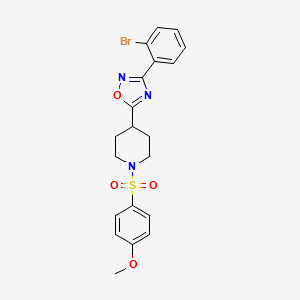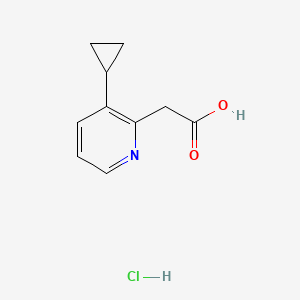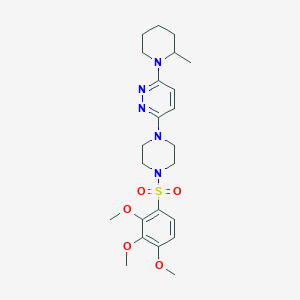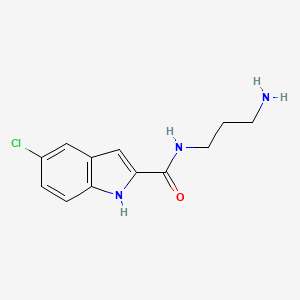
3-(2-Bromophenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromophenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H20BrN3O4S and its molecular weight is 478.36. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Bromophenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromophenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Computational Studies
- Crystal Structure and Hirshfeld Surface Analysis : A related compound, 1-[5-(4-methoxyphenyl)-[1,3,4]oxadiazol-2-yl]-piperazine, was synthesized and analyzed through crystal structure and Hirshfeld surface analysis. Density Functional Theory (DFT) calculations were conducted to identify reactive sites for electrophilic and nucleophilic properties. This research provides insights into the molecular structure and potential reactivity of similar compounds (Kumara et al., 2017).
Biological Activity and Drug Development
Enzyme Inhibition and Molecular Docking Studies : Compounds bearing the 1,3,4-oxadiazole moiety, similar to the one , have been synthesized and evaluated for their inhibitory activity against the butyrylcholinesterase enzyme. Molecular docking studies were conducted to understand the binding affinity and orientation in the active sites of human proteins, suggesting potential applications in drug development (Khalid et al., 2016).
Antibacterial Properties : N-substituted derivatives of a similar compound showed moderate to strong antibacterial activity against both Gram-negative and Gram-positive bacteria. This research indicates potential applications in developing new antibacterial agents (Khalid et al., 2016).
Anticancer Research
Potential as Anticancer Agents : The synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were conducted to explore their potential as anticancer agents. Some compounds showed promising results against cancer cell lines, highlighting the possible application in anticancer therapy (Rehman et al., 2018).
Antibacterial and Antioxidant Activities : Acetamide derivatives bearing the 1,3,4-oxadiazole nucleus were synthesized and evaluated for their antibacterial potentials. Compound 8g, in particular, showed significant antibacterial activity against multiple bacterial strains. Additionally, these compounds displayed antioxidant activities, suggesting a broader spectrum of biomedical applications (Iqbal et al., 2017).
Alzheimer's Disease Research
- Drug Candidates for Alzheimer’s Disease : New N-substituted derivatives were synthesized to evaluate as potential drug candidates for Alzheimer's disease. The synthesized compounds were screened for enzyme inhibition activity against acetylcholinesterase, an enzyme linked to Alzheimer's, suggesting their potential use in treating this disease (Rehman et al., 2018).
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O4S/c1-27-15-6-8-16(9-7-15)29(25,26)24-12-10-14(11-13-24)20-22-19(23-28-20)17-4-2-3-5-18(17)21/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXKEEZCFIIESC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2515428.png)
![7-tert-butyl-4-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2515429.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2515431.png)
![N-cyclohexyl-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2515433.png)


![2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2515441.png)


![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,4-difluorobenzamide](/img/structure/B2515445.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515448.png)
![3-(3-Methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2515450.png)